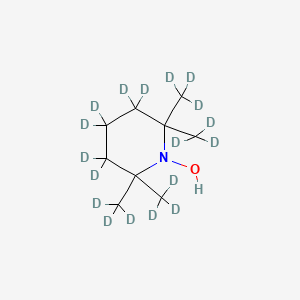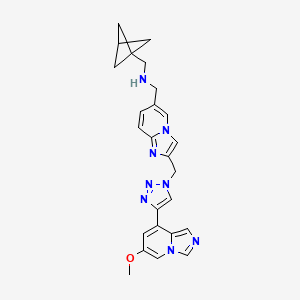
Tempo-d18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tempo-d18, also known as deuterium-labeled Tempo, is a stable isotopic variant of Tempo (2,2,6,6-tetramethylpiperidine 1-oxyl). Tempo is a classic nitroxide radical and is widely recognized for its role as a selective scavenger of reactive oxygen species. This compound retains the chemical properties of Tempo but incorporates deuterium atoms, making it useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tempo-d18 is synthesized by replacing the hydrogen atoms in Tempo with deuterium atoms. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure complete deuteration without altering the chemical structure of Tempo .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Tempo-d18 undergoes various types of chemical reactions, including:
Oxidation: this compound can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: This compound can participate in substitution reactions where the nitroxide radical is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite and copper(II) salts. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydroxylamine derivatives.
Substitution: Functionalized nitroxide radicals.
Wissenschaftliche Forschungsanwendungen
Tempo-d18 has a wide range of applications in scientific research, including:
Chemistry: Used as an organocatalyst for oxidation reactions and as a spin label in electron paramagnetic resonance spectroscopy.
Biology: Employed in studies of oxidative stress and as a probe for reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and its role in protecting against oxidative damage.
Industry: Utilized in the synthesis of fine chemicals and as a stabilizer in polymer chemistry
Wirkmechanismus
Tempo-d18 exerts its effects through its nitroxide radical, which can scavenge reactive oxygen species and catalyze oxidation reactions. The nitroxide radical is converted to a nitrosonium cation during oxidation, which then reacts with the target substrate. This catalytic cycle allows this compound to efficiently mediate oxidation reactions and protect against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tempo: The non-deuterated form of Tempo-d18.
4-Hydroxy-TEMPO: A hydroxylated derivative of Tempo.
4-Amino-TEMPO: An amino-substituted derivative of Tempo
Uniqueness
This compound is unique due to its incorporation of deuterium atoms, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in studies requiring isotopic labeling and in applications where deuterium’s kinetic isotope effect is beneficial .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
175.36 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2 |
InChI-Schlüssel |
VUZNLSBZRVZGIK-UWBLXWIRSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1(CCCC(N1O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)




![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)


